molecular formula C5H6F3NO4 B13445707 N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine

Cat. No.: B13445707
M. Wt: 201.10 g/mol
InChI Key: VTYKESRGIHXWOH-BYPYZUCNSA-N
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Description

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine is a fluorinated amino acid derivative It is characterized by the presence of an acetyl group, a trifluoromethyl group, and a hydroxyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine typically involves the introduction of the trifluoromethyl group and the acetyl group onto the alanine backbone. One common method involves the use of trifluoroacetic acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the alanine backbone .

Scientific Research Applications

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The acetyl and hydroxyl groups also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H6F3NO4

Molecular Weight

201.10 g/mol

IUPAC Name

(2S)-2-acetamido-3,3,3-trifluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C5H6F3NO4/c1-2(10)9-4(13,3(11)12)5(6,7)8/h13H,1H3,(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

VTYKESRGIHXWOH-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@](C(=O)O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(C(=O)O)(C(F)(F)F)O

Origin of Product

United States

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